molecular formula C7H11Cl2N3 B2739247 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride CAS No. 2309468-36-6

6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride

Cat. No.: B2739247
CAS No.: 2309468-36-6
M. Wt: 208.09
InChI Key: MGOQJZGHHYNUKU-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride is a heterocyclic compound featuring a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving intermediates such as hydrazones or azides.

    Chloromethylation: The final step involves the chloromethylation of the fused ring system, typically using reagents like formaldehyde and hydrochloric acid under controlled conditions to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization and Condensation: The triazole and pyridine rings can engage in further cyclization and condensation reactions, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of diverse heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and antiviral agent.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They are explored as candidates for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique structure and reactivity make it suitable for various applications, including the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Bromomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrobromide
  • 6-(Hydroxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
  • 6-(Aminomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

Compared to its analogs, 6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds.

Properties

IUPAC Name

6-(chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3.ClH/c8-3-6-1-2-7-10-9-5-11(7)4-6;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOQJZGHHYNUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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